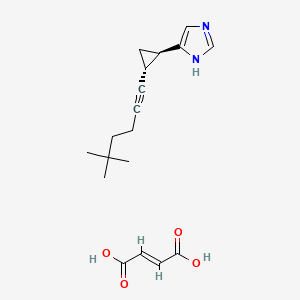![molecular formula C9H10N4O2 B13025260 Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The pyrrolo[2,1-f][1,2,4]triazine moiety is a unique bicyclic structure that has been found in various antiviral and anticancer agents .
Méthodes De Préparation
The synthesis of Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate can be achieved through several synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This involves the formation of bromohydrazone intermediates, which are then converted to the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are then reacted to form the desired compound.
Multistep Synthesis: This involves multiple steps, including the formation of various intermediates, to achieve the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Analyse Des Réactions Chimiques
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur where new atoms or groups are added to the compound.
Applications De Recherche Scientifique
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolo[2,1-f][1,2,4]triazine moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure and have similar biological activities.
Other Heterocyclic Compounds: Compounds with different heterocyclic structures but similar biological activities can be compared to highlight the uniqueness of this compound.
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)6-2-7-3-11-5-12-13(7)4-6/h2-5,8H,10H2,1H3 |
Clé InChI |
QARUAKNRSSJOQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CN2C(=C1)C=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)


![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)

![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)





